molecular formula C18H16O5 B1141617 Combretastatin D1 CAS No. 117709-78-1

Combretastatin D1

Cat. No. B1141617
M. Wt: 312.32
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Combretastatin D1 is a part of the Combretastatin series, which are a class of closely related stilbenes (combretastatins A), dihydrostilbenes (combretastatins B), phenanthrenes (combretastatins C) and macrocyclic lactones (combretastatins D) found in the bark of Combretum caffrum .


Synthesis Analysis

The general structures of combretastatins D-1 were established by Pettit and Singh by analysis of NMR and mass spectra and confirmed by X-ray crystallography . The review by Lima Neto and Menezes highlights the structure elucidation, biosynthesis, and biological activity of these compounds as well as the use of different strategies for their synthesis .


Molecular Structure Analysis

Combretastatins have three common characteristics: a trimethoxy “A”-ring, a “B”-ring comprising substituents frequently at C3′ and C4′, and generally an ethene bridge amongst the two rings providing the rigidity of the structure .


Chemical Reactions Analysis

The presence or absence of certain functional groups in the structure of these compounds, such as a cis double bond or the position of a hydroxy or methoxy group play a crucial role in their biological activity .

Scientific Research Applications

  • Anti-Tumor Properties : Combretastatin compounds, especially combretastatin A4, have been identified as potent antitubulin agents, exhibiting strong anti-tumor properties. These compounds have been tested in preclinical and clinical trials for their effectiveness against solid tumors (Karatoprak et al., 2020).

  • Angiogenesis Inhibition : Combretastatins have the ability to inhibit angiogenesis, which is the formation of new blood vessels. This property makes them valuable in treating conditions like diabetic retinopathy, a leading cause of blindness, and in hindering tumor progression (A. Cirla & J. Mann, 2003).

  • Enhancement of Radiation Therapy : Research has shown that targeting combretastatin to irradiated tumors can result in significant tumor growth delay, indicating its potential in enhancing the effectiveness of radiation therapy in cancer treatment (Pattillo et al., 2005).

  • Nanotechnology Applications : Nano-based formulations of combretastatins have shown several advantages, including improved solubility, prolonged circulation, targeted drug delivery, enhanced efficiency, and fewer side effects (Karatoprak et al., 2020).

  • Metabolic and Pharmacokinetic Studies : Comparative studies of combretastatin prodrugs, such as combretastatin A4 phosphate and A1 phosphate, have been conducted to understand their pharmacokinetics and metabolism, which is crucial for their clinical utility (Kirwan et al., 2004).

Future Directions

Clinical trials with tumor genetic mapping, particularly from previous responders, may help boost the success of these compounds in future studies . Furthermore, implementing PROTAC-based multi-acting tubulin polymerization inhibitors for obtaining better potency is highly recommended .

properties

IUPAC Name

13-hydroxy-3,6,15-trioxatetracyclo[14.2.2.110,14.02,4]henicosa-1(19),10(21),11,13,16(20),17-hexaen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c19-14-7-1-11-2-8-17(20)21-10-16-18(23-16)12-3-5-13(6-4-12)22-15(14)9-11/h1,3-7,9,16,18-19H,2,8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COGWIGJGNQCZPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OCC2C(O2)C3=CC=C(C=C3)OC4=C(C=CC1=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Combretastatin D1

Citations

For This Compound
10
Citations
F Borys, P Tobiasz, M Poterała, H Krawczyk - Biomedicine & …, 2021 - Elsevier
… Contrary to the cancer cell growth inhibitory activity exhibited by combretastatin D1, D2, relatively minor structural modifications also caused the elimination of those properties. These …
Number of citations: 13 www.sciencedirect.com
CJ Jelinek - 2004 - search.proquest.com
With the discovery of a group of natural products collectively known as the combretastatins by Professor George R. Pettit (ASU), there has been increasing interest in developing new …
Number of citations: 2 search.proquest.com
M Voráčová - 2018 - dspace.cuni.cz
1/2 Abstract Charles University Faculty of Pharmacy in Hradec Králové Department of Organic and Bioorganic Chemistry Candidate: Manuela Voráčová Supervisors: Prof. RNDr. Milan …
Number of citations: 2 dspace.cuni.cz
G Evano, J Wang, A Nitelet - Organic Chemistry Frontiers, 2017 - pubs.rsc.org
… natural product marchantin I 26, 16 ornatipolide 27, 17 retipolide E 28, 17 aspercyclide C 29 18 and other members of this family of natural products 19 as well as combretastatin D1 30 …
Number of citations: 84 pubs.rsc.org
D Pappo - Copper‐Mediated Cross‐Coupling Reactions, 2013 - Wiley Online Library
This chapter highlights the most important applications of the copper‐mediated C‐O bond formation in the context of natural products and their total synthesis. Quite often, the original …
Number of citations: 2 onlinelibrary.wiley.com
KCK Swamy, NNB Kumar, E Balaraman… - Chemical …, 2009 - ACS Publications
… because of conjugation to an electron-rich aromatic ring in the case of an allylic substrate, and they have used this methodology in the synthesis of the natural product combretastatin D1…
Number of citations: 279 pubs.acs.org
DL Boger, D Yohannes, J Zhou… - Journal of the American …, 1993 - ACS Publications
Full details of a concise total synthesis of RA-VII (1) and deoxybouvardin (2) are described based on the implementation of an effective intramolecular Ullmann reaction as the key …
Number of citations: 109 pubs.acs.org
A Parenty, X Moreau, JM Campagne - Chemical reviews, 2006 - ACS Publications
Ever since the first isolation of Exaltolide 1 (Figure 1) in 1927 by Kerschbaum, 1 interest in macrocyclic lactones, defined as lactones with more than 8 atoms in the ring, has been …
Number of citations: 542 pubs.acs.org
A Parenty, X Moreau, G Niel, JM Campagne - Chemical Reviews, 2013 - ACS Publications
1. INTRODUCTION Ever since the first isolation of Exaltolide 1 (Figure 1) in 1927 by Kerschbaum, 1 interest in macrocyclic lactones, defined as lactones with more than 8 atoms in the …
Number of citations: 172 pubs.acs.org
W Ma - 1991 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 3 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.